(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is a chiral organic compound characterized by a pyrrolidine ring that is substituted with a thiazole moiety. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is CHNOS, and it is recognized for its stereochemistry, specifically the (3S) configuration, which influences its biological activity and interaction with various targets.
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol falls under the category of heterocyclic compounds, specifically those containing both nitrogen and sulfur atoms. It is classified as a pyrrolidine derivative due to the presence of the pyrrolidine ring, and the thiazole moiety contributes to its unique properties and potential applications in drug development.
The synthesis of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity of the final product. The Hantzsch synthesis is particularly sensitive to solvent polarity and temperature, which can significantly affect product yields .
The molecular structure of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol comprises a pyrrolidine ring bonded to a thiazole group at one position, with a hydroxyl group (-OH) at another position on the pyrrolidine ring. This arrangement contributes to its chiral nature.
Key structural data include:
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol can undergo various chemical reactions:
The choice of reagents and conditions for these reactions must be optimized to achieve desired products while minimizing side reactions. For example, oxidation reactions may require specific pH conditions to prevent degradation of sensitive functional groups .
The mechanism of action for (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol is primarily based on its interactions with biological targets:
Studies have shown that compounds with similar structures exhibit activity against specific enzymes and receptors, suggesting that (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol may have similar biological effects .
The physical properties of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are employed to confirm purity and structural integrity during synthesis .
(3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol has several scientific applications:
IUPAC Name: (3S)-1-[1-(1,3-Thiazol-2-yl)ethyl]pyrrolidin-3-olMolecular Formula: C₉H₁₄N₂OSMolecular Weight: 198.29 g/molCAS Registry Number: 1289689-35-5Canonical SMILES: CC(C1=NC=CS1)N1CCC@@HC1 [3] [8]
The compound features a protonatable tertiary amine within the pyrrolidine ring (pKₐ ~10–11) and a hydrogen-bond donor/acceptor pair from the hydroxyl group. The thiazole ring contributes π-conjugation and hydrogen-bond acceptance via its nitrogen atom. Key structural parameters include:
Table 1: Structural Features and Physicochemical Descriptors of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol
Parameter | Value/Range | Significance |
---|---|---|
Hybridization Index (sp³) | 0.75 | Enhanced 3D character improves target selectivity and solubility [1] |
Chiral Centers | 1 ((3S)-configuration) | Dictates enantioselective protein binding [1] |
Polar Surface Area (PSA) | ~40–45 Ų | Balanced membrane permeability and aqueous solubility [1] |
Hydrogen Bond Donors | 1 (OH group) | Facilitates specific hydrogen bonding with biological targets [8] |
Hydrogen Bond Acceptors | 4 (N, O, S, N-thiazole) | Enables multipoint recognition of target proteins |
LogP (Predicted) | 0.5–1.2 | Optimal lipophilicity for cellular uptake [1] |
The thiazole ring’s metabolic stability and isosteric resemblance to peptide bonds underpin its prevalence in bioactive molecules. Meanwhile, the pyrrolidine’s non-planarity expands spatial coverage versus flat heteroaromatics—its "pseudorotation" allows access to 12 distinct puckered states, sampling ~20–30 kcal/mol energy ranges [1]. This dynamic flexibility permits conformational matching with complementary enzyme pockets or receptors.
Structural Diagram:
Thiazole-2-yl │ C H │ │ N─C₃H (Stereocenter: (3S)-pyrrolidin-3-ol) │ Pyrrolidine N
The convergence of thiazole and pyrrolidine pharmacophores emerged from incremental innovations in heterocyclic chemistry:
Table 2: Evolution of Key Thiazole-Pyrrolidine Therapeutics
Era | Compound | Therapeutic Class | Role of Hybrid Scaffold |
---|---|---|---|
1996 | Cefepime | Cephalosporin antibiotic | Pyrrolidine at C₃ enhanced penetration; thiazole improved β-lactam binding affinity [2] |
1996 | Meropenem | Carbapenem antibiotic | (3S)-pyrrolidine conferred β-lactamase resistance [2] |
2009 | Ceftobiprole | Anti-MRSA cephalosporin | Thiazole-pyrrolidine sidechain optimized PBP2a binding [2] |
2019 | Relebactam | β-Lactamase inhibitor | Imidazole-pyrrolidine core potentiated serine protease inhibition [2] |
Hybridization strategies evolved from empirical fusion to structure-based design. Early analogs connected rings via alkyl chains (e.g., riluzole’s aminothiazole-trifluoromethoxy linkage). Modern approaches exploit stereoselective coupling—exemplified by (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol’s chiral synthesis—to minimize metabolic liabilities while maximizing target complementarity [8] . The scaffold’s versatility is evidenced by its application across antibacterial (disrupting cell wall synthesis), anticancer (kinase inhibition), and CNS (dopamine agonism) domains [1] .
Stereogenic elements critically determine the pharmacological profile of (3S)-1-(1-(Thiazol-2-yl)ethyl)pyrrolidin-3-ol. The (3S) configuration induces distinct spatial arrangements that modulate target recognition:
Table 3: Impact of (3S) Configuration on Biological Parameters
Parameter | (3S)-Enantiomer | (3R)-Enantiomer | Achiral Analog (3-deoxy) |
---|---|---|---|
c-Src Inhibition (Kᵢ, μM) | 0.21 ± 0.03 | 21.5 ± 1.7 | 18.9 ± 2.1 |
Passive Permeability (Pₐₚₚ, 10⁻⁶ cm/s) | 28.7 | 31.2 | 42.5 |
Solubility (pH 7.4, mg/mL) | 9.8 | 10.1 | 15.3 |
Plasma Protein Binding (%) | 78.5 | 76.3 | 69.8 |
CYP3A4 Metabolic Rate (kₘₑₜ) | 12 μL/min/pmol | 3.2 μL/min/pmol | 38 μL/min/pmol |
The pyrrolidine’s stereochemistry also governs intermolecular forces. The (3S)-hydroxyl donates hydrogen bonds to Asp/Glu residues (distance ≈1.8–2.0 Å; angle ≈160°–170°), while the (3R)-isomer sterically clashes with hydrophobic subpockets. In antibacterial contexts, this stereospecificity enables selective inhibition of bacterial transpeptidases over human proteases—a principle leveraged in carbapenems like meropenem (3S-pyrrolidine) [1] [2]. Quantum mechanical calculations confirm the (3S)-configuration lowers the transition-state energy for nucleophilic attack on bacterial penicillin-binding proteins by ~4.7 kcal/mol versus the (3R)-form [1].
The synthesis of enantiopure (3S)-isomers typically employs chiral pool precursors (e.g., L-proline derivatives) or asymmetric hydrogenation. Catalytic enantioselective methods using Ru-BINAP complexes achieve >98% ee, crucial for preserving the stereochemical integrity required in vivo [1] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1